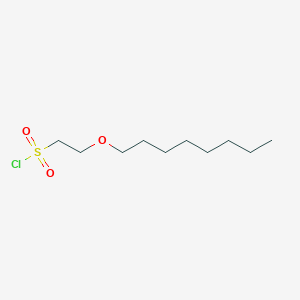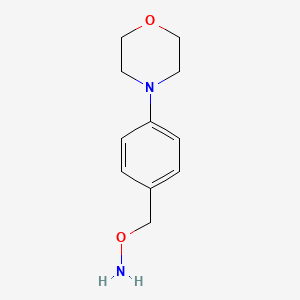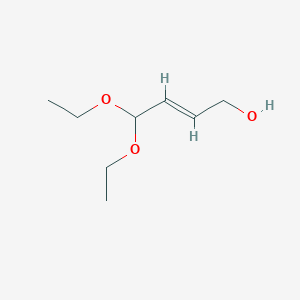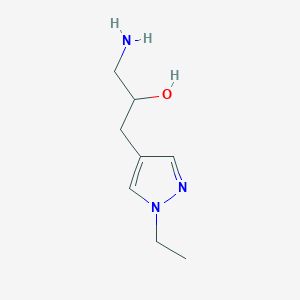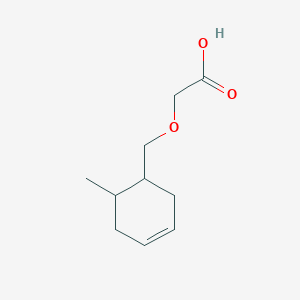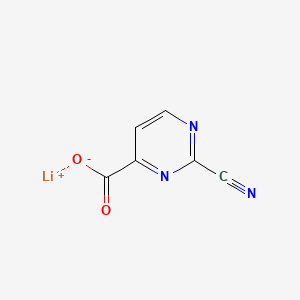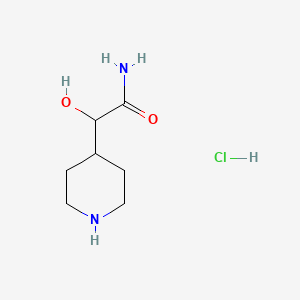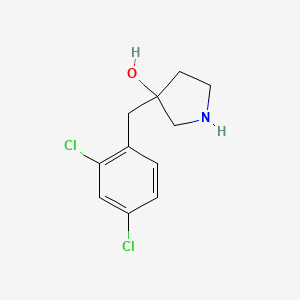
3-(2,4-Dichlorobenzyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a 2,4-dichlorophenylmethyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol typically involves the reaction of 2,4-dichlorobenzyl chloride with pyrrolidine in the presence of a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 3-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The chlorines on the phenyl ring can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Formation of 3-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-one.
Reduction: Formation of 3-[(2,4-dichlorophenyl)methyl]pyrrolidine.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
3-[(2,4-Dichlorophenyl)methyl]pyrrolidine: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
2,4-Dichlorophenethylamine: Contains a similar phenyl ring but with an amine group instead of a pyrrolidine ring.
3,4-Dichlorophenol: Shares the dichlorophenyl group but lacks the pyrrolidine ring.
Uniqueness: 3-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-ol is unique due to the presence of both the pyrrolidine ring and the hydroxyl group, which confer specific chemical reactivity and potential biological activity. This combination of features makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H13Cl2NO |
|---|---|
分子量 |
246.13 g/mol |
IUPAC名 |
3-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-2-1-8(10(13)5-9)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2 |
InChIキー |
CZEZVTYUKKKJGX-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1(CC2=C(C=C(C=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


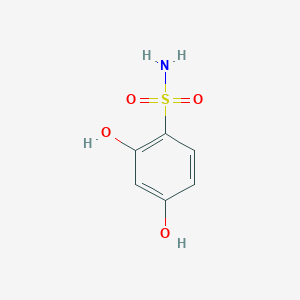
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13617744.png)
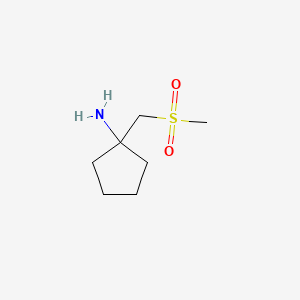
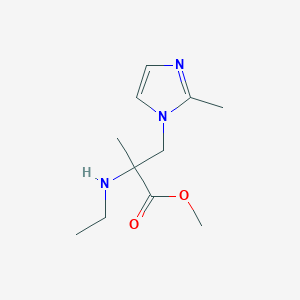
amine](/img/structure/B13617753.png)
